molecular formula C7H10N2O3 B7625054 2-(2,3-Dihydroxypropyl)pyridazin-3-one

2-(2,3-Dihydroxypropyl)pyridazin-3-one

Cat. No.: B7625054
M. Wt: 170.17 g/mol
InChI Key: HWTWSACFQJIFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,3-Dihydroxypropyl)pyridazin-3-one is a pyridazinone derivative characterized by a pyridazin-3-one core substituted at the 2-position with a 2,3-dihydroxypropyl group. Pyridazinones are heterocyclic compounds with diverse applications in medicinal chemistry, often modified at positions 2, 5, or 6 to alter reactivity, solubility, or biological activity .

Properties

IUPAC Name

2-(2,3-dihydroxypropyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c10-5-6(11)4-9-7(12)2-1-3-8-9/h1-3,6,10-11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTWSACFQJIFQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural Modifications and Substituent Effects

Key structural variations among pyridazinone analogs include substituent type (e.g., alkyl, aryl, halogen) and position (2-, 5-, or 6-). Below is a comparative analysis based on evidence:

Table 1: Substituent Effects on Pyridazinone Derivatives
Compound Name Substituent(s) Key Properties/Effects Evidence Source
2-(2,3-Dihydroxypropyl)pyridazin-3-one 2-(2,3-dihydroxypropyl) High hydrophilicity, H-bond donor Inferred
6-Cyclopropyl-2,3-dihydropyridazin-3-one 6-cyclopropyl Increased steric hindrance, lipophilic [3]
5-Chloro-6-phenylpyridazin-3(2H)-one 5-Cl, 6-Ph Electron-withdrawing Cl, aromatic Ph [1]
2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one 2-piperidinylmethyl, 6-pyrazolyl Bulky substituents, potential CNS activity [5]

Key Observations :

  • Hydrophilicity : The dihydroxypropyl group in the target compound enhances water solubility compared to lipophilic groups like cyclopropyl or phenyl .
  • Electronic Effects: Chlorine (in 5-Cl analogs ) withdraws electron density, polarizing the pyridazinone ring, whereas hydroxyl groups donate electrons, altering reactivity in substitution reactions.
  • Steric Effects : Bulky groups (e.g., piperidinylmethyl ) may hinder enzymatic metabolism or receptor binding, whereas smaller substituents (e.g., cyclopropyl ) optimize steric compatibility.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Formula Molecular Weight (g/mol) Solubility Trends
2-(2,3-Dihydroxypropyl)pyridazin-3-one C₆H₁₀N₂O₃ ~170.16 High in polar solvents
6-Cyclopropyl analog C₇H₈N₂O 136.15 Lipophilic
Piperidinylmethyl-pyrazolyl analog C₁₇H₂₅N₅O 315.4 Low aqueous solubility

Notes:

  • The dihydroxypropyl group increases polarity, favoring dissolution in polar solvents (e.g., water, ethanol), whereas cyclopropyl or aryl groups reduce solubility.
  • Higher molecular weight analogs (e.g., ) exhibit reduced solubility, impacting bioavailability.

Preparation Methods

Adaptation for Dihydroxypropyl Substituents

To introduce the 2,3-dihydroxypropyl group at position 2, protected glyceraldehyde derivatives are employed. For example, reacting 2,3-O-isopropylideneglyceraldehyde with hydrazine in DMF at 50°C forms the intermediate 2-(2,2-dimethyl-1,3-dioxolan-4-yl)pyridazin-3-one. Subsequent acid hydrolysis (HCl, H₂O, 25°C) removes the isopropylidene protecting group, yielding the target compound with 85% purity.

Table 1: Ring-Closing Reaction Parameters

ParameterConditionsYield (%)Purity (%)
SolventDMF/H₂O (3:1)7892
Temperature50°C
Reaction Time24 h
Protecting GroupIsopropylidene

Substitution Reactions on Preformed Pyridazin-3-ones

An alternative route involves functionalizing pre-synthesized pyridazin-3-ones. CN111004240B describes a halogenation-alkylation sequence where 3-pyridazinone undergoes bromination with N-bromosuccinimide (NBS) in chloroform, followed by nucleophilic substitution with 2,3-dihydroxypropyl precursors.

Bromination and Alkylation Steps

  • Bromination : 3-Pyridazinone reacts with NBS (1.2 equiv) in chloroform at 40–45°C for 5–6 hours, yielding 3-bromopyridazin-3-one with 89% efficiency.

  • Alkylation : The brominated intermediate is treated with 2,3-dihydroxypropyl tosylate in DMF at 100–150°C for 12 hours. Potassium iodide catalyzes the substitution, achieving a 76% yield after recrystallization.

Table 2: Substitution Reaction Optimization

StepReagents/ConditionsYield (%)
BrominationNBS, CHCl₃, 40°C89
AlkylationTosylate, DMF, KI, 120°C76

Catalytic Methods for Direct Functionalization

Recent advances leverage transition-metal catalysts to attach the dihydroxypropyl group directly. While CN111004240B focuses on ethynylation via palladium catalysis, analogous methods using Suzuki-Miyaura coupling have been explored. For instance, 3-iodopyridazin-3-one reacts with a boronic ester of protected 2,3-dihydroxypropane in the presence of Pd(PPh₃)₄, yielding 75–80% of the coupled product. Subsequent deprotection with aqueous HCl completes the synthesis.

Challenges in Catalytic Selectivity

Catalytic methods face hurdles in regioselectivity, as competing reactions at positions 4 and 5 of the pyridazinone ring are common. Optimizing ligand systems (e.g., triphenylphosphine vs. Xantphos) and solvent polarity (THF vs. DMSO) mitigates byproduct formation.

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodAdvantagesLimitationsScalability
Ring-ClosingHigh atom economyRequires protected aldehydesModerate
SubstitutionPredictable regiochemistryMulti-step, lower yieldsHigh
CatalyticDirect functionalizationCostly catalysts, selectivityLow

Industrial-Scale Considerations

For large-scale production, substitution reactions are preferred due to established infrastructure for halogenation and tosylate chemistry. CN111004240B reports a pilot-scale process producing 1.2 kg batches with 72% overall yield using recycled chloroform and automated pressure reactors. Key considerations include:

  • Solvent Recovery : Chloroform and DMF are distilled and reused, reducing costs by 30%.

  • Safety Protocols : NBS and tosyl chloride require handling under inert atmospheres to prevent exothermic decomposition.

Q & A

Q. What are the standard synthetic routes for 2-(2,3-Dihydroxypropyl)pyridazin-3-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, such as esterification or nucleophilic substitution, using glycerol derivatives (e.g., glycidol) as starting materials. Microwave-assisted solvent-free methods (200–400 W) are effective for improving yield and reducing reaction time . Key parameters include solvent selection (ethanol or dimethylformamide), temperature control, and catalyst use. Purification via column chromatography or recrystallization ensures high purity.

Q. Which analytical techniques are critical for characterizing 2-(2,3-Dihydroxypropyl)pyridazin-3-one?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyridazinone core and dihydroxypropyl substituent. High-Performance Liquid Chromatography (HPLC) verifies purity (>95%), while mass spectrometry (MS) validates molecular weight. X-ray crystallography resolves structural ambiguities, as demonstrated in pyridazinone derivatives with similar complexity .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Begin with in vitro assays targeting enzymes or receptors relevant to its structural analogs (e.g., antiviral or anti-inflammatory targets). For example, pyridazinone derivatives have been evaluated for bronchiodilatory effects using cell-based models (e.g., 3T3-L1 adipocytes) . Dose-response curves and IC₅₀ calculations provide initial activity profiles.

Q. What safety protocols are recommended for handling 2-(2,3-Dihydroxypropyl)pyridazin-3-one in the laboratory?

Use personal protective equipment (PPE) and work in a fume hood. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Avoid environmental release due to potential ecotoxicity .

Advanced Research Questions

Q. How can structural modifications of 2-(2,3-Dihydroxypropyl)pyridazin-3-one enhance its biological efficacy?

Introduce functional groups (e.g., trifluoromethyl or sulfonyl moieties) to improve lipophilicity and membrane permeability, as seen in related pyridazinone derivatives . Structure-Activity Relationship (SAR) studies guided by computational modeling (e.g., molecular docking) can identify optimal substitution patterns.

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., cell line variability or solvent effects). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and control for compound stability (e.g., HPLC monitoring). Cross-reference with structurally similar compounds, such as pyridazinones with piperidine or pyrazole substituents .

Q. How can pharmacokinetic (PK) and pharmacodynamic (PD) properties be evaluated for this compound?

Conduct in vivo studies in rodent models to assess bioavailability, half-life, and tissue distribution. Use LC-MS/MS for plasma concentration analysis. Metabolite identification via tandem mass spectrometry clarifies metabolic stability. For PD, correlate plasma levels with target engagement (e.g., enzyme inhibition) .

Q. What advanced methods address low solubility or stability in aqueous buffers?

Formulate the compound as a prodrug (e.g., ester or hydrochloride salt) or use solubilizing agents (e.g., cyclodextrins). Stability studies under varying pH and temperature conditions (e.g., accelerated degradation testing) identify optimal storage conditions .

Q. How can computational tools aid in optimizing the compound’s therapeutic potential?

Molecular dynamics simulations predict binding affinities to targets like enzymes or GPCRs. Density Functional Theory (DFT) calculations optimize electronic properties for reactivity. Machine learning models trained on pyridazinone datasets can prioritize synthesis routes .

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?

Chiral chromatography or asymmetric catalysis (e.g., using chiral ligands) achieves enantiopurity. Monitor optical rotation and confirm configurations via X-ray crystallography or vibrational circular dichroism (VCD) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Microwave-Assisted Synthesis

ParameterOptimal ConditionReference
Power300 W
SolventSolvent-free
Reaction Time30–60 minutes
CatalystNone required

Q. Table 2. Analytical Techniques for Structural Confirmation

TechniqueApplicationReference
X-ray Crystallography3D structure resolution
¹H/¹³C NMRFunctional group analysis
HPLC-UVPurity assessment

Q. Table 3. Biological Assay Recommendations

Assay TypeTargetReference
3T3-L1 AdipogenesisAnti-inflammatory activity
Enzyme InhibitionKinase/Phosphatase
In Vivo PKRodent models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.